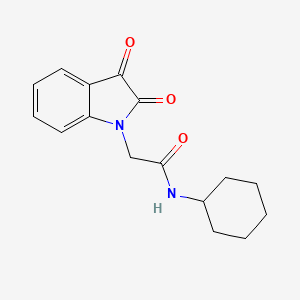
N-cyclohexyl-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide is an organic compound with the molecular formula C16H18N2O3. It belongs to the class of amino acids, peptides, and analogues, as well as carboxylic acids and derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide typically involves the reaction of isatin (1H-indole-2,3-dione) with cyclohexylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure cost-effective and efficient production on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
N-cyclohexyl-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can result in a wide range of substituted indole derivatives.
Aplicaciones Científicas De Investigación
N-cyclohexyl-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent, particularly in the development of cytotoxic compounds targeting cancer cells.
Industry: Its unique chemical properties make it useful in various industrial applications, including the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. In the context of its antibacterial activity, the compound inhibits virulence factors such as quorum sensing, swarming, and the synthesis of pyocyanin, pyochelin, and pyoverdine in bacterial pathogens . This inhibition disrupts the bacteria’s ability to cause infection and spread, making it a valuable tool in combating bacterial diseases.
Comparación Con Compuestos Similares
Similar Compounds
N-phenyl-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide: This compound has similar structural features but with a phenyl group instead of a cyclohexyl group.
N-methyl-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide: This compound features a methyl group in place of the cyclohexyl group.
Uniqueness
N-cyclohexyl-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide is unique due to its cyclohexyl group, which imparts distinct chemical and biological properties. This structural difference can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and antibacterial research.
Propiedades
IUPAC Name |
N-cyclohexyl-2-(2,3-dioxoindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-14(17-11-6-2-1-3-7-11)10-18-13-9-5-4-8-12(13)15(20)16(18)21/h4-5,8-9,11H,1-3,6-7,10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLQFUPUVOHKNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C3=CC=CC=C3C(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine](/img/structure/B2739176.png)
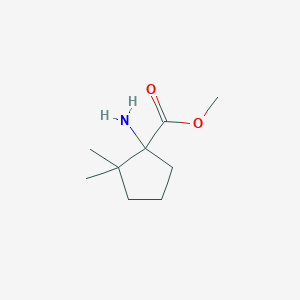
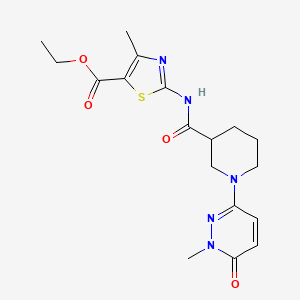
![2-(3,4-Dichlorophenyl)-imidazo[1,2-a]pyrimidine-3-carboxaldehyde](/img/structure/B2739181.png)
![N-(4-METHOXYPHENYL)-3-({[(3-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-CARBOXAMIDE](/img/structure/B2739183.png)
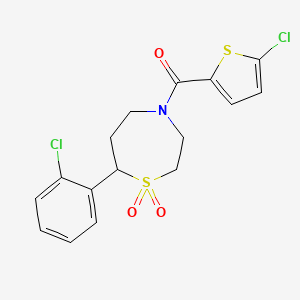
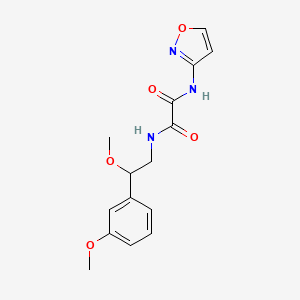
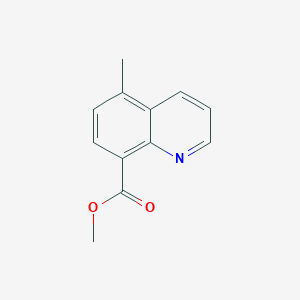
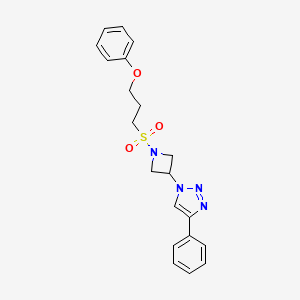
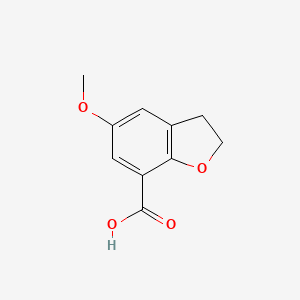
![Bicyclo[3.2.0]heptan-6-ylmethanamine hydrochloride](/img/structure/B2739194.png)
![5-[2-(methylsulfanyl)phenyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2739195.png)
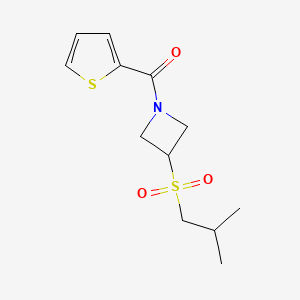
![Bicyclo[4.1.0]heptane-3-carbaldehyde](/img/structure/B2739197.png)
